molecular formula C21H21ClFO5PS B3042857 3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 680214-79-3

3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B3042857
CAS No.: 680214-79-3
M. Wt: 470.9 g/mol
InChI Key: BONQDFADOWDBAS-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The compound features a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, a propyl group at position 4 of the chromen-2-one core, and a dimethoxyphosphorothioyloxy moiety at position 7.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-7-dimethoxyphosphinothioyloxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFO5PS/c1-4-6-14-15-10-9-13(28-29(30,25-2)26-3)11-20(15)27-21(24)16(14)12-17-18(22)7-5-8-19(17)23/h5,7-11H,4,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONQDFADOWDBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFO5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one belongs to the chromene family, which is known for its diverse biological activities. This specific derivative incorporates a chlorinated and fluorinated aromatic ring along with a dimethoxyphosphorothioyl group, contributing to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is C21H21ClFO5PSC_{21}H_{21}ClFO_{5}PS, with a molecular weight of 470.88 g/mol. The presence of functional groups such as the dimethoxyphosphorothioyl moiety enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions due to the electron-withdrawing effects of chlorine and fluorine substituents .

Biological Activities

Chromenes, including this compound, are recognized for various biological activities:

  • Anticancer Activity : Chromene derivatives have shown promise in inhibiting cancer cell proliferation, particularly in aggressive forms like triple-negative breast cancer (TNBC). Studies indicate that compounds structurally similar to this chromene can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : The chromene scaffold has been associated with antimicrobial activity, making it a candidate for developing new antibiotics .
  • Insecticidal Effects : Preliminary findings suggest effectiveness against harmful arthropods, indicating potential applications in pest control.

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Disruption : Similar chromene derivatives have been shown to bind to tubulin at the colchicine site, inhibiting microtubule polymerization and leading to cell death through caspase activation .
  • Cell Cycle Arrest : The compound can induce G2/M phase arrest in cancer cells, preventing proper cell division and promoting apoptosis .
  • Inhibition of Angiogenesis : Some studies have demonstrated that chromene derivatives inhibit blood vessel formation, an essential process for tumor growth and metastasis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar chromenes is useful:

Compound NameStructural FeaturesBiological Activity
7-HydroxychromoneHydroxy group at position 7Antioxidant
2H-Chromen-4-oneBasic chromene structureAnti-inflammatory
3-(Benzyl)-4-propylcoumarinBenzyl substitution at position 3Anticancer

This table illustrates how modifications on the chromene scaffold can lead to distinct biological activities, highlighting the potential efficacy of the target compound against specific biological targets compared to its analogs.

Case Studies

Recent studies have focused on synthesizing new chromene derivatives targeting TNBC cells. For instance, two novel compounds demonstrated significant inhibition of TNBC cell viability with minimal effects on hormone-responsive cells. These compounds induced mitotic arrest and apoptosis through multiple pathways, emphasizing the therapeutic potential of chromenes in treating resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, one closely related derivative, 7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one (CAS: 314262-56-1), provides a basis for comparison . Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 314262-56-1)
Position 4 Substituent Propyl (-C₃H₇) Methyl (-CH₃)
Position 7 Substituent Dimethoxyphosphorothioyloxy (-OP(=S)(OCH₃)₂) Benzyloxy (-OCH₂C₆H₃ClF)
Molecular Formula C₂₂H₂₂ClFO₅PS C₁₇H₁₂ClFO₃
Molecular Weight 510.89 g/mol 326.73 g/mol
Key Functional Groups Phosphorothioate ester, halogenated benzyl, coumarin core Ether-linked benzyl, coumarin core

Functional Implications

Position 4 Substituent: The propyl group in the target compound increases lipophilicity compared to the methyl group in the analog.

Position 7 Substituent: The dimethoxyphosphorothioyloxy group introduces sulfur and phosphorus, which are absent in the analog’s benzyloxy group. Additionally, the thioate group may act as a hydrogen-bond acceptor, influencing intermolecular interactions in crystal packing or biological target binding .

Halogenation Pattern :

  • Both compounds share the 2-chloro-6-fluorobenzyl moiety, which likely contributes to steric and electronic effects. The fluorine atom’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes or receptors, while chlorine provides steric bulk.

Hypothetical Pharmacokinetic and Toxicological Differences

  • Solubility : The target compound’s higher molecular weight and phosphorothioate group may reduce aqueous solubility compared to the analog.

Research Findings and Limitations

  • Comparative studies with the analog (CAS 314262-56-1) might reveal differences in supramolecular interactions, such as graph set motifs influenced by the phosphorothioate group .
  • The target compound’s phosphorothioate group may modulate these activities, though experimental validation is lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one

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